molecular formula C6H15NO B3433837 N-ethyl-N-(methoxymethyl)ethanamine CAS No. 5888-29-9

N-ethyl-N-(methoxymethyl)ethanamine

Cat. No.: B3433837
CAS No.: 5888-29-9
M. Wt: 117.19 g/mol
InChI Key: QGRBGPKKFIYPSW-UHFFFAOYSA-N
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Description

N-Ethyl-N-(methoxymethyl)ethanamine is a tertiary amine characterized by an ethyl group and a methoxymethyl group attached to a central nitrogen atom. Its molecular formula is C₆H₁₅NO, with a molecular weight of 117.19 g/mol.

Properties

IUPAC Name

N-ethyl-N-(methoxymethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-4-7(5-2)6-8-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRBGPKKFIYPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5888-29-9
Record name N-(METHOXYMETHYL)-DIETHYLAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(methoxymethyl)ethanamine typically involves the alkylation of N-ethylamine with methoxymethyl chloride. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(methoxymethyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-ethylamine and methanol.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-ethyl-N-(methoxymethyl)ethanamine finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-ethyl-N-(methoxymethyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-ethyl-N-(methoxymethyl)ethanamine with related tertiary amines, focusing on structural variations, synthesis, and applications.

Structural and Electronic Differences

N-Ethyl-N-(4-methoxybenzyl)ethanamine (C₁₂H₁₉NO) Structure: Features a 4-methoxybenzyl group instead of methoxymethyl. Impact: The aromatic ring enhances lipophilicity and enables π-π interactions, making it suitable for Suzuki-Miyaura cross-coupling reactions . Synthesis Yield: 63% via reductive amination and column chromatography .

N,N-Dimethyl-2-methoxyethylamine (C₅H₁₃NO) Structure: Contains a methoxyethyl chain (–CH₂–CH₂–O–CH₃) and dimethyl groups. Impact: Reduced steric hindrance compared to ethyl/methoxymethyl substitution, improving solubility in polar solvents .

N-Ethyl-N-(furan-2-ylmethyl)ethanamine (C₉H₁₈NO₅P) Structure: Substituted with a furan ring, introducing heteroaromaticity. Impact: The furan group enhances coordination capacity, making it useful in phosphate salt formation (e.g., [FurEt₂NH][H₂PO₄]) .

Physical Properties

  • Boiling Points/Solubility :
    • Methoxymethyl-substituted amines (e.g., N,N-Dimethyl-2-methoxyethylamine) exhibit lower boiling points (~150–170°C) due to reduced molecular weight compared to benzyl-substituted analogs .
    • Aryl-substituted derivatives (e.g., N-Ethyl-N-(4-methoxybenzyl)ethanamine) display higher logP values, favoring organic-phase reactivity .

Key Research Findings

  • Electronic Effects : Methoxy groups (–OCH₃) enhance nucleophilicity at nitrogen, improving catalytic activity in hydrosilylation but reducing basicity compared to alkylamines .
  • Steric Effects : Bulkier substituents (e.g., benzyl vs. methoxymethyl) lower reaction yields due to hindered substrate access in catalytic cycles .
  • Biological Activity : Aryl- and heteroaryl-substituted analogs (e.g., indole derivatives) exhibit anti-inflammatory or antipyretic properties, as seen in Haloxylon salicornicum studies .

Biological Activity

N-ethyl-N-(methoxymethyl)ethanamine, a compound with the molecular formula C6_6H15_{15}NO, is an organic amine that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure

This compound is characterized by an ethyl group and a methoxymethyl substituent on the nitrogen atom. This structure allows for various interactions with biological molecules, making it a candidate for biochemical probing.

The biological activity of this compound primarily involves its role as a ligand that interacts with enzymes and receptors. The compound can modulate the activity of these targets, influencing pathways such as:

  • Signal Transduction : Altering cellular communication processes.
  • Metabolic Regulation : Affecting metabolic pathways and enzyme activities.
  • Gene Expression Modulation : Influencing transcription factors and gene regulation.

These interactions suggest a multifaceted role in biological systems, which warrants further exploration.

Potential Applications

This compound has been investigated for several applications in scientific research:

  • Biochemical Probing : Due to its ability to interact with various biological molecules, it serves as a potential tool in biochemical assays.
  • Pharmacological Research : Studies are ongoing to evaluate its pharmacological properties and therapeutic potential, particularly in areas such as cancer research and infectious diseases.

Case Studies

Biological Activity Data Table

Study FocusFindingsReference
Antimalarial ActivityPotential inhibition of Plasmodium species; further studies needed
CarcinogenicityInduces DNA damage; related nitrosamines show tumorigenic effects
Biochemical ProbingInteraction with enzymes and receptors; potential applications outlined

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Current methodologies include:

  • High-performance Liquid Chromatography (HPLC) : Used for quantifying the compound and its metabolites in biological samples .
  • Mass Spectrometry : Employed to analyze metabolic pathways and detect major metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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